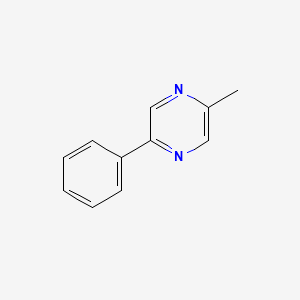

2-Methyl-5-phenylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-phenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-7-13-11(8-12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEFFVJHMIUDRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502759 | |

| Record name | 2-Methyl-5-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58861-90-8 | |

| Record name | 2-Methyl-5-phenylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058861908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-5-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-5-PHENYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59SCV5OIL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Research Findings on 2 Methyl 5 Phenylpyrazine

While extensive research on a broad range of substituted pyrazines is well-documented, specific studies focusing solely on 2-Methyl-5-phenylpyrazine are more specialized. Its classification as a potential anticonvulsant points towards its relevance in the field of neuroscience. echemi.com

Research into arylpyrazines has indicated their potential as ligands for CRF1 receptors, which are implicated in disorders of the central nervous system. google.com Although this research does not exclusively name this compound, its structure as an arylpyrazine makes it a relevant compound for such investigations. The exploration of substituted pyrazines in this context is aimed at developing novel therapeutic agents.

Biological and Pharmacological Research on 2 Methyl 5 Phenylpyrazine and Pyrazine Derivatives

Evaluation of Diverse Biological Activities

Pyrazine (B50134) derivatives have emerged as a significant class of compounds with potential anticancer applications. researchgate.net Research has shown that these compounds can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key cellular processes like tubulin polymerization. researchgate.netrjraap.com

A novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), has been shown to inhibit the viability of human leukemia K562 cells. rjraap.com This compound induces apoptosis by altering the expression of crucial regulatory genes, specifically down-regulating the anti-apoptotic proteins Bcl2 and Survivin while up-regulating the pro-apoptotic protein Bax. rjraap.comnih.gov The study observed that 2-mOPP treatment led to cell cycle arrest in the G0/G1 phase and a time-dependent increase in the sub-G1 cell population, which is a hallmark of apoptosis. rjraap.comnih.gov

Another noteworthy derivative, 2-Pyrazine-PPD, derived from a ginsenoside, has demonstrated significant anticancer activity against gastric cancer cells. nih.gov It effectively suppresses cell proliferation and was found to have minimal toxicity towards normal human gastric epithelial cells. nih.gov The primary mechanisms of action for 2-Pyrazine-PPD include the induction of apoptosis through the mitochondria pathway and the activation of endoplasmic reticulum (ER) stress, marked by an increase in reactive oxygen species (ROS). nih.gov

Furthermore, studies on pyrazine derivatives fused with other heterocyclic rings like pyrrole (B145914) or imidazole (B134444) have been prominent in antineoplastic research. researchgate.net Some of these hybrid molecules have been found to significantly inhibit tubulin polymerization, disrupt microtubule dynamics, and induce apoptosis by arresting the cell cycle in the G2/M phase. researchgate.net Derivatives of natural products, such as boswellic acid and resveratrol (B1683913) containing a pyrazine moiety, have also shown promising antitumor effects on various cancer cell lines. mdpi.com

Table 1: Anticancer Activity of Selected Pyrazine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Key Findings |

| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) | Human Leukemia K562 | Induces apoptosis; Down-regulates Bcl2 and Survivin; Up-regulates Bax; G0/G1 cell cycle arrest. rjraap.comnih.gov | Inhibited cell viability with an IC50 of 25µM after 72 hours. rjraap.com |

| 2-Pyrazine-PPD | Gastric Cancer (BGC-803) | ROS-mediated apoptosis; Induces Endoplasmic Reticulum (ER) stress. nih.gov | Remarkably suppressed proliferation with little toxicity to normal cells. nih.gov |

| Pyrazine-imidazole/pyrrole hybrids | Kidney, Breast, Cervical | Inhibit tubulin polymerization; Induce G2/M cell cycle arrest and apoptosis. researchgate.net | Exhibit potent anticancer activities with relatively low toxicity to normal cells. researchgate.net |

| Boswellic acid-pyrazine derivatives | A2780 (Ovarian), HT-29 (Colon), A375 (Melanoma) | Not specified | Showed obvious antitumor effects with IC50 values ranging from 2.1 to 22.7 μM. mdpi.com |

The pyrazine core structure is present in several compounds investigated for their antiviral properties against a range of viruses, particularly RNA viruses. These derivatives often target critical stages of the viral life cycle, such as replication and transcription. asm.org

A prominent example is T-705 (Favipiravir), a pyrazinecarboxamide derivative with broad-spectrum antiviral activity. asm.org It has demonstrated robust efficacy against highly pathogenic arenaviruses and phleboviruses. asm.orgnih.gov Time-of-addition studies indicate that T-705 disrupts an early or intermediate stage in viral replication, distinct from viral absorption or release. asm.org Its mechanism is believed to involve the inhibition of the viral RNA-dependent RNA polymerase. asm.org

In the fight against influenza, a series of imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified as potent inhibitors. nih.gov These compounds showed significant activity against both influenza A and B viruses. Notably, one derivative, A4, was effective against an oseltamivir-resistant strain (A/H1N1/pdm09), highlighting its potential to combat drug-resistant influenza. nih.gov The mechanism of these derivatives involves inhibiting the replication and transcription stage of the virus. nih.gov

Research into other viruses has also yielded promising results. Pyrazine-2,3-dicarboxamide derivatives have been found to prevent the replication of the Dengue virus (DENV). mdpi.com Additionally, in studies related to the SARS-CoV-2 virus, pyrazine-containing chloroquine (B1663885) analogs demonstrated an ability to inhibit viral replication in vitro, showing greater potency and a better selectivity index than chloroquine itself. researchgate.net

Table 2: Antiviral Activity of Selected Pyrazine Derivatives

| Compound/Derivative Class | Target Virus(es) | Mechanism of Action | Key Findings |

| T-705 (Favipiravir) | Arenaviruses (JUNV, MACV), Phleboviruses (PTV) | Inhibits viral replication/transcription; Targets RNA-dependent RNA polymerase. asm.orgnih.gov | Effective against several highly pathogenic RNA viruses in cell culture. asm.org |

| Imidazo[1,2-a]pyrazine (e.g., A4) | Influenza A and B viruses | Inhibits replication and transcription. nih.gov | Potent against a panel of influenza viruses, including oseltamivir-resistant strains (EC50 = 1.67 μM for A4 against A/H1N1/pdm09). nih.gov |

| Pyrazine-2,3-dicarboxamide derivatives | Dengue Virus (DENV), Yellow Fever Virus (YFV) | Prevents viral RNA replication. mdpi.com | Multiple compounds showed potent inhibition of DENV replication (EC50 = 0.5–3.4 mM). mdpi.com |

| Pyrazine-chloroquine analogs | SARS-CoV-2 | Inhibit viral replication. researchgate.net | More potent and selective than the reference drug chloroquine. researchgate.net |

Pyrazine derivatives have been synthesized and evaluated for their activity against a variety of microbial pathogens, including both Gram-positive and Gram-negative bacteria. jyoungpharm.orgmdpi.com The antimicrobial efficacy often depends on the specific substitutions on the pyrazine ring.

A series of pyrazine-2-carbohydrazide (B1222964) derivatives were synthesized and showed potent activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, when compared to Gram-negative strains like Escherichia coli and Salmonella typhi. jyoungpharm.org

In contrast, studies on triazolo[4,3-a]pyrazine derivatives have demonstrated a broader spectrum of activity. mdpi.comarabjchem.org These compounds, which feature a fused triazole and pyrazine ring system, have shown moderate to good antibacterial effects against both S. aureus (Gram-positive) and E. coli (Gram-negative). mdpi.com One compound in this class, designated 2e, exhibited superior antibacterial activity with Minimum Inhibitory Concentration (MIC) values of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to the antibiotic ampicillin. mdpi.com Molecular docking studies suggest that these compounds may exert their effects by targeting bacterial topoisomerase IV. mdpi.com

Furthermore, hybrid molecules incorporating pyrazine with other heterocyclic structures, such as 1,3,4-oxadiazole (B1194373) and azetidin-2-one (B1220530), have also been developed as a new class of potential antimicrobial agents with good activity against various microorganisms. nih.gov However, it is important to note that not all pyrazine derivatives exhibit antimicrobial properties, as some tested compounds have shown no significant activity. nih.gov

Table 3: Antimicrobial Activity of Selected Pyrazine Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Potency (MIC) |

| Pyrazine-2-carbohydrazide derivatives | S. aureus, B. subtilis (Gram-positive) | Potent activity reported against Gram-positive strains. jyoungpharm.org |

| Triazolo[4,3-a]pyrazine (Compound 2e) | S. aureus (Gram-positive) | 32 μg/mL mdpi.com |

| E. coli (Gram-negative) | 16 μg/mL mdpi.com | |

| Pyrazine-oxadiazole-azetidinone hybrids | Various bacteria and fungi | Good antimicrobial activity reported. nih.gov |

The pyrazine ring is a cornerstone in the treatment of tuberculosis, with Pyrazinamide being a first-line drug critical for shortening the duration of therapy. nih.govresearchgate.net This has spurred extensive research into novel pyrazine derivatives to combat drug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.govrsc.org

Hybrid molecules combining the pyrazine scaffold with other heterocyclic moieties have shown particular promise. A series of pyrazine-1,3,4-oxadiazole derivatives were evaluated against the Mtb H37Rv strain and exhibited potent antitubercular activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.13 to 12.5 µg/mL. nih.gov Notably, compounds with halogen substitutions showed the highest potency, which was attributed to enhanced lipophilicity and better interaction with the target enzyme DprE1. nih.gov Similarly, hybrid compounds amalgamating pyrazine and 1,2,4-triazole (B32235) scaffolds also manifested noteworthy activity against Mtb, with several derivatives showing MIC values of ≤21.25 μM. rsc.org

Other structural modifications have also been explored. Pyrazine-2-carboxylic acid hydrazide derivatives have been synthesized, and while many were less active than pyrazinamide, an N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide derivative displayed the highest activity against M. tuberculosis H37Rv in its series. researchgate.net Another study on pyrazine containing 1,3,4-oxadiazoles combined with azetidin-2-one identified two derivatives as prominent compounds with potent antitubercular activity, recording an MIC of 3.12 µg/ml. nih.gov

Table 4: Antitubercular Activity of Selected Pyrazine Derivatives Against M. tuberculosis

| Compound/Derivative Class | Strain | Potency (MIC) | Potential Target/Mechanism |

| Pyrazine-1,3,4-oxadiazole derivatives | H37Rv | 3.13 - 12.5 µg/mL nih.gov | DprE1 enzyme inhibition. nih.gov |

| Pyrazine-1,2,4-triazole hybrids | H37Rv | ≤21.25 μM rsc.org | In silico studies suggest DprE1 as a target. rsc.org |

| Pyrazine-oxadiazole-azetidinone hybrids | M. tuberculosis | 3.12 µg/ml for most active compounds. nih.gov | Docking studies on lumazine (B192210) synthase. nih.gov |

| N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide | H37Rv | IC90 = 16.87 µg/mL researchgate.net | Not specified |

Several classes of pyrazine derivatives have been investigated for their ability to counteract oxidative stress, a key factor in various diseases. jst.go.jpresearchgate.net These compounds can act through direct radical scavenging or by modulating cellular antioxidant systems.

A series of synthetic chalcone (B49325) derivatives featuring an alkyl-substituted pyrazine ring have been evaluated for their antioxidant capacity. researchgate.netmdpi.com Within this group, guaiacyl-substituted derivatives displayed the most notable potential for scavenging DPPH radicals. mdpi.com Although their activity was weaker than the reference, vitamin C, these findings highlight the contribution of the pyrazine moiety to antioxidant properties. mdpi.com

Hybrid molecules have also been designed specifically for antioxidant activity. Pyrazine-thiazole bi-heteroaryl compounds were shown to effectively quench radicals and inhibit radical-induced DNA oxidation, indicating strong radical scavenging properties and reduction ability. sioc-journal.cn Another study focused on a derivative of tetramethylpyrazine (TMP) conjugated with caffeic acid and a nitrone group. jst.go.jp This compound, 22a, exhibited potent free-radical scavenging activity and provided a neuroprotective effect against oxidative injury in both in vitro and in vivo models. jst.go.jp The mechanism was linked to the activation of the PI3K/Akt signaling pathway. jst.go.jp

Furthermore, hybrids of cinnamic acid and pyrazine have demonstrated a protective effect against oxidative damage in endothelial cells, with some compounds showing high efficacy in preserving cell proliferation after injury. mdpi.com

Table 5: Antioxidant Activity of Selected Pyrazine Derivatives

| Compound/Derivative Class | Assay/Model | Key Findings |

| Guaiacyl-substituted pyrazine chalcones | DPPH radical scavenging | Showed moderate radical scavenging capacity (IC50 values of 39-186 µM). mdpi.com |

| Pyrazine-thiazole bi-heteroaryl compounds | Radical-induced DNA oxidation, DPPH & ABTS radical scavenging | Effectively inhibited DNA oxidation and scavenged radicals. sioc-journal.cn |

| Tetramethylpyrazine-caffeic acid-nitrone conjugate (22a) | Free radical scavenging, in vitro neuronal injury, in vivo stroke model | Showed potent radical-scavenging activity and neuroprotection against oxidative stress. jst.go.jp |

| Cinnamic acid-pyrazine hybrids | H₂O₂-induced oxidative damage in Ea.hy926 cells | Showed high protective effects on injured cells (EC50 = 1.7-2.2 μM). mdpi.com |

Derivatives of pyrazine, particularly those based on tetramethylpyrazine (TMP), a compound found in the traditional Chinese herb Ligusticum chuanxiong, have been extensively studied for their neuroprotective effects in various models of central nervous system (CNS) diseases. nih.govresearchgate.net

A novel TMP derivative, T-006, has shown significant neuroprotective and neurogenic effects in preclinical models of Parkinson's disease. nih.gov In animal models, T-006 improved locomotor behavior and increased the survival of dopaminergic neurons. nih.gov Its mechanism involves the activation of key signaling pathways such as MEF2-PGC1α and BDNF/CREB, which are crucial for neuronal survival and neurogenesis. nih.gov

Another TMP derivative, compound 22a, which combines TMP with caffeic acid and a nitrone group, has demonstrated broad neuroprotective effects. jst.go.jp It was found to protect against neuronal damage induced by oxidative stress and was effective in a rat model of ischemic stroke, where it significantly improved neurological deficits and reduced infarct area. jst.go.jp The neuroprotective action of this compound is associated with the activation of the PI3K/Akt signaling pathway. jst.go.jp

A comprehensive review of TMP and its derivatives underscores their multifaceted neuroprotective mechanisms, which include the inhibition of oxidative damage, inflammation, apoptosis, calcium overload, and glutamate (B1630785) excitotoxicity. researchgate.net Furthermore, certain pyrazine derivatives have demonstrated enhanced neuroprotective activity against hydrogen peroxide-induced cell death in PC12 cells, suggesting their potential in mitigating neuronal damage. mdpi.com

Table 6: Neuroprotective Effects of Selected Pyrazine Derivatives

| Compound/Derivative | Preclinical Model | Mechanism of Action | Observed Effects |

| T-006 (Tetramethylpyrazine derivative) | Cellular and animal models of Parkinson's Disease | Activates MEF2-PGC1α and BDNF/CREB pathways. nih.gov | Improved locomotor behavior; Increased survival of dopaminergic neurons; Promoted neurogenesis. nih.gov |

| Compound 22a (TMP-caffeic acid-nitrone conjugate) | In vitro oxidative stress; Rat model of permanent middle cerebral artery occlusion (ischemic stroke). jst.go.jp | Potent free radical scavenging; Activation of PI3K/Akt signaling pathway. jst.go.jp | Rescued neurons from injury; Improved neurological deficits; Alleviated infarct area. jst.go.jp |

| Tetramethylpyrazine (TMP) and its derivatives | General CNS disease models | Inhibit oxidative damage, inflammation, apoptosis, calcium overload, glutamate excitotoxicity. researchgate.net | General neuroprotective effects. researchgate.net |

| Baicalin-TMP hybrids | H₂O₂-induced PC12 cell death | Not specified | Enhanced neuroprotective activity compared to parent compounds. mdpi.com |

Photosynthesis Inhibition and Herbicidal Applications

Pyrazine derivatives have been a subject of significant research for their herbicidal properties, which are often linked to their ability to inhibit photosynthesis. researchgate.net, adv-bio.com, rsc.org The core of this activity frequently lies in the inhibition of the photosynthetic electron transport (PET) chain in chloroplasts. nih.gov, scispace.com Various studies have synthesized and evaluated series of pyrazine-2-carboxamides and other pyrazine derivatives to understand their efficacy as herbicides. researchgate.net, sciforum.net, sioc-journal.cn

The inhibitory activity of these compounds on the oxygen evolution rate (OER) in spinach chloroplasts is a key measure of their effect on photosynthesis. sciforum.net, mdpi.com Research indicates that the herbicidal activity of 2,3-dicyano-5-substituted pyrazines shows a parabolic dependence on the hydrophobic nature of the substituent at the 5-position of the pyrazine ring. tandfonline.com This suggests that the compound's ability to travel through both fatty and watery environments within the plant is crucial for it to reach its target site and exert its biological effect. tandfonline.com The 2,3-dicyanopyrazine part of the molecule is considered essential for this herbicidal action. researchgate.net

Several N-phenylpyrazine-2-carboxamide derivatives have demonstrated notable photosynthesis-inhibiting activity. For instance, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was identified as a potent inhibitor of PET in spinach chloroplasts. nih.gov Similarly, other chlorinated N-phenylpyrazine-2-carboxamides have shown significant inhibitory effects. nih.gov The data from these studies allow for a comparison of the inhibitory concentrations (IC50) of various derivatives.

Table 1: Photosynthesis-Inhibiting Activity of Selected Pyrazine Derivatives

| Compound Name | Photosynthesis Inhibition (OER in spinach chloroplasts) IC50 (μmol/L) | Source |

|---|---|---|

| 6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 51.0 | nih.gov, researchgate.net |

| 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | 43.0 | nih.gov |

| 5-Methyl-6-[(3,4-dichlorobenzyl)amino]pyrazine-2,3-dicarbonitrile | 16.4 | scispace.com |

| Diuron (DCMU) - Standard Herbicide | 1.9 | scispace.com |

Antialgal Activity and Environmental Impact

The biological activity of pyrazine derivatives extends to antialgal effects, which is another area of interest for potential environmental applications. nih.gov The reduction of chlorophyll (B73375) content in freshwater algae, such as Chlorella vulgaris, is a common method to assess this activity. nih.gov, researchgate.net Substituted N-phenylpyrazine-2-carboxamides have been shown to reduce chlorophyll in C. vulgaris, with their effectiveness varying based on their specific chemical structures. nih.gov, researchgate.net For example, 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide was found to have the highest inhibitory effect on chlorophyll content among a series of tested compounds. nih.gov, researchgate.net

Table 2: Antialgal Activity of Selected Pyrazine Derivatives against Chlorella vulgaris

| Compound Name | Chlorophyll Content Reduction IC50 (μmol/L) | Source |

|---|---|---|

| 5-tert-Butyl-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide | 44.0 | nih.gov, researchgate.net |

| 6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | >100 (low solubility) | mdpi.com |

The use of any herbicide raises concerns about its environmental impact. mdpi.com Herbicides can enter soil and aquatic ecosystems, potentially affecting non-target organisms. epa.gov, mdpi.com While pyrazine-based compounds are studied for their efficacy, their environmental fate is a critical consideration. adv-bio.com Herbicides that penetrate the soil can alter the structure and function of soil microorganisms. mdpi.com In aquatic environments, the primary concern is the potential toxicity to aquatic life, though this is often lower for pyrazines compared to other chemical classes. adv-bio.com However, direct application or runoff can lead to the death of non-target aquatic plants, which in turn can alter the community structure of invertebrates and other organisms within the ecosystem. epa.gov

Elucidation of Molecular Mechanisms of Action

Interaction with Specific Biological Targets and Receptors

The pharmacological and biological effects of pyrazine derivatives stem from their interaction with specific molecular targets. researchgate.net, nih.gov In the context of herbicidal action, the primary mechanism is the inhibition of photosynthetic electron transport (PET), where these compounds interrupt the flow of electrons within photosystem II, disrupting the plant's ability to produce energy. nih.gov, scispace.com

Beyond herbicidal activity, pyrazine derivatives have been designed to target a range of biological receptors and enzymes. For example, a series of oxazolo[3,4-a]pyrazine derivatives have been developed as potent antagonists for the neuropeptide S receptor (NPSR), which is involved in modulating functions like anxiety and locomotion. unipd.it, acs.org Other research has focused on developing tetrahydropyrrolo[1,2-a]pyrazine derivatives as highly potent aldose reductase inhibitors, an enzyme implicated in diabetic complications. acs.org Furthermore, imidazo[1,2-a]pyrazine derivatives have been identified as competitive inhibitors of ATP in the VirB11 ATPase of Helicobacter pylori and as inhibitors of acetylcholinesterase, a key enzyme in the nervous system. researchgate.net, ucl.ac.uk Some pyrazine drugs are also known to bind to albumin, which can affect their distribution in the body. researchgate.net

Role of Substituent Groups in Modulating Bioactivity

The specific chemical groups attached to the core pyrazine ring play a critical role in determining the biological activity of the derivative. sciforum.net The type, position, and properties of these substituent groups can significantly modulate the compound's efficacy and target specificity. nih.gov

For photosynthesis-inhibiting pyrazines, lipophilicity and the electronic effects (electron-withdrawing or donating) of the substituents are decisive factors. sciforum.net, mdpi.com Studies on 2,3-dicyanopyrazines found that the herbicidal activity was parabolically related to the hydrophobic substituent parameter at the 5-position of the pyrazine ring. tandfonline.com In various N-phenylpyrazine-2-carboxamides, introducing halogens like chlorine or a trifluoromethyl group to the phenyl ring often enhances activity. nih.gov The position of the substituent also matters; for example, a methyl group in the ortho position of the phenyl ring was found to be disadvantageous for photosynthesis inhibition compared to other positions. nih.gov Conversely, the introduction of a tert-butyl group on the pyrazine ring had a positive effect on photosynthesis inhibition but a negative influence on antimycobacterial activity, demonstrating that the same substituent can have different effects depending on the biological target. nih.gov

Enzyme Inhibition Kinetics and Pathways

Understanding the kinetics of how pyrazine derivatives inhibit enzymes provides insight into their mechanism of action. Kinetic studies can determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibitor's potency.

For instance, a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives as alkaline phosphatase inhibitors used Lineweaver-Burk plots to perform enzyme kinetic studies on the most potent compound in the series. mdpi.com This analysis helps to elucidate how the inhibitor interacts with the enzyme in the presence of its substrate. mdpi.com

Table 3: Enzyme Inhibition Data for a Pyrazine Carboxamide Derivative

| Compound | Target Enzyme | IC50 ± SEM (μM) | Source |

|---|---|---|---|

| N-(4-bromo-3-methylphenyl)-5'-((trimethylsilyl)ethynyl)pyrazine-2-carboxamide | Alkaline Phosphatase | 1.469 ± 0.02 | mdpi.com |

In another example, kinetic analysis of an imidazo[1,2-a]pyrazine derivative showed it to be a mixed inhibitor of butyrylcholinesterase (BuChE). researchgate.net This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net Similarly, an imidazo[1,2-a]pyrazine was found to be a competitive inhibitor of ATP, suggesting it binds to the same active site as ATP. ucl.ac.uk These kinetic studies are crucial for understanding the precise molecular interactions that underpin the biological activity of these compounds.

Structure-Activity Relationships (SAR) and Rational Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to the development of potent and selective pyrazine derivatives for therapeutic or agricultural use. unipd.it, acs.org SAR explores how the chemical structure of a molecule relates to its biological activity, enabling the rational design of more effective compounds. arabjchem.org

A recurring theme in the SAR of pyrazine derivatives is the importance of lipophilicity and the electronic properties of substituents. nih.gov, scispace.com For herbicidal pyrazines, a clear relationship has been established between the hydrophobic character of substituents and activity. tandfonline.com For N-phenylpyrazine-2-carboxamides, it was found that lipophilic and/or electron-withdrawing substituents on the benzene (B151609) moiety were preferable for inhibiting photosynthesis. mdpi.com

SAR studies have guided the optimization of pyrazine-based compounds for various targets. In the development of neuropeptide S receptor (NPSR) antagonists, SAR analysis of oxazolo[3,4-a]pyrazine derivatives revealed that substitutions at the 5-position with different hydrophobic groups could significantly alter potency. unipd.it This work, aided by molecular modeling, led to the discovery of a new antagonist with improved in vivo activity. unipd.it, acs.org Similarly, extensive SAR studies on tetrahydropyrrolo[1,2-a]pyrazine derivatives led to the identification of a highly potent aldose reductase inhibitor, AS-3201, which was selected for clinical development. acs.org These examples highlight how a systematic investigation of the effects of different structural modifications allows medicinal chemists to design molecules with enhanced potency and better pharmacological profiles. arabjchem.org, acs.org

Correlating Structural Variations with Biological Outcomes

The biological activity of pyrazine derivatives is intricately linked to their chemical structure. Modifications to the pyrazine ring and its substituents can lead to significant changes in pharmacological effects, a concept central to structure-activity relationship (SAR) studies. These studies are crucial for developing new therapeutic agents by systematically altering the molecule to enhance efficacy and selectivity. nih.govmdpi.com

The pyrazine core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold in medicinal chemistry. nih.govnih.gov Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.net The specific nature and position of substituent groups on the pyrazine ring are determinant factors for the resulting biological profile.

For instance, in the development of N-phenylpyrazine-2-carboxamides as anti-mycobacterial agents, SAR studies revealed that the presence of simple hydrophobic substituents, such as methyl groups and halogens, on the phenyl ring was crucial for activity. researchgate.net Specifically, compounds like N-(3-chloro-4-methylphenyl)-5-methylpyrazine-2-carboxamide showed significant in vitro activity against Mycobacterium tuberculosis. chemicalpapers.com This highlights that a combination of electronic and steric factors, governed by the substituents, dictates the interaction with biological targets.

Similarly, in the context of anticancer research, the fusion of a pyrazine ring with other heterocyclic systems, such as imidazole or pyrrole, has been a highly explored strategy. nih.gov The resulting fused systems often exhibit enhanced pharmacological activity compared to the individual components. arabjchem.org For example, imidazo[1,2-a]pyrazine derivatives have been investigated as anticancer agents, with their cytotoxic effects varying based on the side groups attached to the core structure. researchgate.net The introduction of a piperonal (B3395001) group in combination with the pyrazine ring was found to enhance interactions with cancer targets, likely through additional hydrogen bonding opportunities. researchgate.net

In another example, studies on oxazolo[3,4-a]pyrazine derivatives as neuropeptide S (NPS) receptor antagonists demonstrated clear SAR. The introduction of a methyl or isopropyl group at the 5-position led to a significant decrease in potency compared to the parent compound. nih.gov Conversely, a derivative with a phenylglycine side chain at the same position showed a recovery in activity, indicating that both the size and electronic nature of the substituent are critical for receptor binding. nih.gov

The following table summarizes the impact of structural variations on the biological activity of selected pyrazine derivatives based on published research findings.

Table 1: Structure-Activity Relationship of Selected Pyrazine Derivatives

| Compound Class | Structural Variation | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| N-Phenylpyrazine-2-carboxamides | Substitution on the phenyl ring with methyl and halogen groups. | Anti-mycobacterial | Hydrophobic substituents on the phenyl ring are favorable for activity against M. tuberculosis. | researchgate.net, chemicalpapers.com |

| Imidazo[1,2-a]pyrazines | Addition of various side groups (R groups) to the fused ring system. | Anticancer | The nature of the side group significantly alters cytotoxic effects on cancer cell lines. | researchgate.net |

| Oxazolo[3,4-a]pyrazines | Functionalization at the 5-position with different amino acid side chains. | Neuropeptide S Receptor Antagonism | Bulkier alkyl groups decrease potency, while a phenylglycine derivative restores activity, highlighting the importance of substituent size and type. | nih.gov |

| Pyrazine-Thiazole Hybrids | Combination of pyrazine with a thiazole (B1198619) moiety. | Anticancer / Carbonic Anhydrase Inhibition | Certain analogs showed potent and selective inhibition of cancer-related carbonic anhydrase isoforms. | researchgate.net, researchgate.net |

Design Principles for Optimized Bioactivity in Pyrazine Scaffolds

The rational design of pyrazine-based compounds for enhanced bioactivity is a cornerstone of modern medicinal chemistry. This process involves a set of principles aimed at optimizing the molecular structure to improve potency, selectivity, and pharmacokinetic properties. nih.gov Key strategies include scaffold hopping, isosteric replacement, and the introduction of specific functional groups to modulate physicochemical properties like solubility and lipophilicity. mdpi.com

A fundamental design principle is the strategic modification of the pyrazine scaffold to improve interactions with the biological target. mdpi.com This can be achieved by introducing substituents that can form hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the target protein. For example, in designing inhibitors for diacylglycerol acyltransferase 1 (DGAT1), a pyrazinecarboxamide series was optimized to enhance potency and selectivity. This rational design led to a clinical candidate that met the desired properties, including good solubility and favorable preclinical pharmacokinetic profiles. nih.gov

Another important principle is the hybridization of the pyrazine scaffold with other pharmacologically active moieties. mdpi.com This approach aims to create hybrid molecules that combine the beneficial properties of both parent structures. For instance, the hybridization of pyrazines with natural products like curcumin (B1669340) or chalcone has led to derivatives with potent anticancer activities. mdpi.com These hybrid compounds often exhibit improved pharmacodynamic activity and reduced toxicity compared to the original compounds. mdpi.com

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are integral to modern design principles. researchgate.net These in silico tools allow chemists to predict how a designed molecule will bind to its target and to estimate its potential activity before synthesis. This predictive power accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success. For example, deep generative models and virtual screening have been used to design benzimidazole-pyrazine derivatives as selective adenosine (B11128) A2B receptor antagonists for cancer immunotherapy. researchgate.net

Furthermore, optimizing the "drug-likeness" of pyrazine derivatives is a critical design consideration. This involves tailoring the molecule to comply with empirical rules like Lipinski's rule of five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net Adherence to these principles increases the probability that a potent compound will also have the necessary pharmacokinetic properties to become a successful drug.

Comparative Pharmacological Profiles of Pyrazine Analogues

Pyrazine analogues exhibit a diverse range of pharmacological profiles, stemming from the versatility of the pyrazine ring as a scaffold. mdpi.comresearchgate.net The specific biological activity is highly dependent on the nature and arrangement of substituents on the core pyrazine structure. A comparative analysis of these analogues reveals how subtle chemical modifications can lead to vastly different therapeutic applications, from anticancer to antimicrobial and neuroactive agents. nih.govmdpi.comunipd.it

For instance, N-phenylpyrazine-2-carboxamides have been extensively studied for their anti-mycobacterial properties. researchgate.net Their activity is strongly influenced by the substitution pattern on both the pyrazine and phenyl rings. In contrast, fusing the pyrazine ring with other heterocyclic systems, such as in imidazo[1,2-a]pyrazines, often confers significant anticancer activity. researchgate.net The cytotoxic profile of these fused systems can be fine-tuned by altering the substituents on the imidazo[1,2-a]pyrazine core. researchgate.net

The pharmacological effects can also be highly specific. Oxazolo[3,4-a]pyrazine derivatives have been identified as potent and selective antagonists of the neuropeptide S receptor, making them potential candidates for treating substance abuse disorders. nih.govunipd.it This activity is distinct from the herbicidal effects observed in other pyrazinecarboxamide derivatives, which act by inhibiting photosynthesis. sciforum.netmdpi.com

The hybridization of pyrazine with other chemical motifs further broadens its pharmacological scope. Chalcone-pyrazine hybrids, for example, have shown promising anticancer activity against various cell lines, while cinnamic acid-pyrazine derivatives have been investigated for their neuroprotective effects. mdpi.com This demonstrates that the pyrazine scaffold can be effectively combined with other pharmacophores to generate novel compounds with tailored biological activities.

The following table provides a comparative overview of the pharmacological profiles of different classes of pyrazine analogues.

Table 2: Comparative Pharmacological Profiles of Pyrazine Analogues

| Pyrazine Analogue Class | Primary Pharmacological Activity | Mechanism of Action / Target | Example Compound / Finding | Reference |

|---|---|---|---|---|

| 2-Methyl-5-phenylpyrazine | Flavor/Aroma Component | N/A (in this context) | A key compound in food chemistry, also used as a synthetic building block. | researchgate.net |

| N-Phenylpyrazine-2-carboxamides | Anti-mycobacterial | Inhibition of mycobacterial growth. | 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed high activity against M. tuberculosis. | researchgate.net |

| Imidazo[1,2-a]pyrazines | Anticancer | Cytotoxicity against cancer cell lines. | Combination with a piperonal group enhances interactions with cancer targets. | researchgate.net |

| Oxazolo[3,4-a]pyrazines | Neuropeptide S Receptor Antagonist | Blocks the NPSR, modulating neurobiological functions. | A guanidine (B92328) derivative showed potent in vitro and in vivo activity. | nih.gov, unipd.it |

| Pyrazine-Thiazole Hybrids | Anticancer, Carbonic Anhydrase Inhibition | Inhibition of tumor-associated carbonic anhydrase isoforms. | Analog 6c showed significant activity against the MCF-7 breast cancer cell line. | researchgate.net, researchgate.net |

| Quinoxalines (Benzo[b]pyrazines) | Antitubercular | Inhibition of M. tuberculosis growth. | N-benzyl quinoxaline-2-carboxamides showed good in vitro activity. | nih.gov |

Advanced Materials Science and Optoelectronic Applications of Pyrazine Derivatives

Pyrazines as Building Blocks in Complex Organic Molecules

Pyrazines are a class of heterocyclic aromatic compounds that serve as crucial intermediates and foundational scaffolds in the synthesis of more elaborate molecules for applications ranging from pharmaceuticals to advanced materials. researchgate.net The compound 2-Methyl-5-phenylpyrazine, with its distinct arrangement of a pyrazine (B50134) ring substituted with both a methyl and a phenyl group, is a versatile building block. ontosight.ai

The synthesis of this compound was reported as early as 1979 by Ohta et al., who produced it through the condensation of phenylglyoxal (B86788) with propylenediamine, followed by dehydrogenation. unimas.my This reaction yields a mixture that also contains the isomer 2-methyl-6-phenylpyrazine, which can be separated by column chromatography. unimas.my The presence of the phenyl and methyl groups on the pyrazine core imparts specific characteristics, such as increased hydrophobicity compared to simpler pyrazines, which influences its solubility and reactivity in subsequent synthetic steps. Its structure allows it to be a precursor for more complex molecules with potential uses in materials science and medicinal chemistry. ontosight.aievitachem.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol |

| CAS Number | 58861-90-8 |

| Appearance | Pale yellow crystalline solid |

| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol (B145695) and chloroform |

Applications in Organic Semiconductors and Electronic Devices

While specific, large-scale studies detailing the use of this compound as a primary component in organic semiconductors are not prominent, the fundamental electronic nature of the pyrazine ring makes it a valuable moiety in the design of advanced electronic materials. The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. unimas.my This characteristic is highly sought after in the development of n-type organic semiconductors, which transport negative charges (electrons), and as acceptor units in donor-acceptor type molecules for organic photovoltaics.

The incorporation of pyrazine derivatives into larger π-conjugated systems is a common strategy for tuning the electronic properties of materials for use in organic field-effect transistors (OFETs). researchgate.netnih.gov In such devices, the charge carrier mobility and on/off current ratio are critical performance metrics that are heavily influenced by the molecular structure of the active material. researchgate.net The functionalization of a pyrazine core, for instance with phenyl groups, can influence intermolecular interactions like π-π stacking, which is crucial for efficient charge transport in the solid state. Although not extensively documented for this compound itself, its structural motifs are relevant to the foundational principles of designing organic semiconductors. rsc.org

Luminescent Properties and Optoelectronic Device Development

Pyrazine derivatives are widely explored for their luminescent properties, which become particularly pronounced upon coordination with transition metals. These properties are critical for the development of optoelectronic devices, including organic light-emitting diodes (OLEDs). researchgate.netrsc.org

These examples highlight a key principle: the pyrazine ligand plays a crucial role in the photophysical properties of the resulting metal complex, often participating directly in the emissive excited state.

Table 2: Illustrative Luminescent Properties of Related Phenylpyrazine Metal Complexes

| Complex/Ligand | Metal(s) | Emission Max (λ_em) | State/Conditions | Reference |

|---|---|---|---|---|

| [Ag(2-amino-5-phenylpyrazine)₂NO₃] | Ag(I) | 445 nm | Solid State | researchgate.net |

| [(bpy)₂Ru(dpppzH)]²⁺ | Ru(II) | 695 nm | Room Temp, MeCN | nih.gov |

| [(bpy)₂Ru(dpppz)Pt(C≡CPh)]²⁺ | Ru(II), Pt(II) | ~750 nm | Room Temp, MeCN | nih.gov |

Note: dpppzH is 2,3-di(2-pyridyl)-5-phenylpyrazine.

Coordination Chemistry and Metal Complex Formation

The ability of pyrazine and its derivatives to coordinate with metal ions is fundamental to their application in materials science, catalysis, and the development of functional molecular systems.

The this compound molecule possesses two nitrogen atoms within its aromatic ring, which can act as coordination sites for metal ions, allowing it to function as a monodentate or a bridging ligand. nih.gov The design of ligands based on the pyrazine framework is a significant area of research aimed at creating polynuclear metal complexes with specific electronic or photophysical properties. evitachem.com The substituents on the pyrazine ring are critical to the ligand's function. The phenyl and methyl groups in this compound influence its steric profile and electronic properties. Compared to unsubstituted pyrazine, these groups increase the molecule's size, which can affect the geometry of the resulting metal complex, and enhance its hydrophobicity, which impacts its solubility and the thermodynamics of metal binding in different solvents.

The coordination of a pyrazine-based ligand to a transition metal dramatically alters its electronic and photophysical properties. This interaction often leads to the formation of new electronic states, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) states. nih.gov These charge-transfer bands are observable in the UV-Visible absorption spectrum of the complex and are responsible for many of their useful properties, including color and luminescence.

For example, a ruthenium complex with the related ligand 2,3-di(2-pyridyl)-5-phenylpyrazine (dpppzH) exhibits an emission at 695 nm that is attributed to an MLCT excited state. nih.gov Electrochemical studies, such as cyclic voltammetry, can probe the energy levels of the frontier molecular orbitals (HOMO and LUMO) of these complexes, providing insight into their redox behavior. The electronic properties of such complexes are highly tunable by changing the metal ion, the substituents on the pyrazine ligand, or the other ancillary ligands in the coordination sphere. nih.govworktribe.com Silver(I) complexes with pyrazine ligands are also known to exhibit strong luminescence stemming from charge-transfer states. researchgate.netresearchgate.net This tunability is a cornerstone of designing functional materials for sensors, catalysts, and light-emitting devices.

Table 3: Electrochemical and Photophysical Data for a Representative Phenylpyrazine Complex: [(bpy)₂Ru(dpppzH)]²⁺

| Property | Value | Method/Conditions |

|---|---|---|

| **Oxidation Potential (E₁/₂) ** | +1.38 V (vs SCE) | Cyclic Voltammetry |

| Absorption Max (λ_abs) | 430 nm (MLCT band) | UV-Vis Spectroscopy |

| Emission Max (λ_em) | 695 nm | Photoluminescence Spectroscopy |

Data from reference nih.gov. Note: dpppzH is 2,3-di(2-pyridyl)-5-phenylpyrazine.

Emerging Research Directions and Future Perspectives in 2 Methyl 5 Phenylpyrazine Studies

Development of Novel Derivatized Pyrazine (B50134) Architectures for Enhanced Functionality

The inherent chemical properties of the pyrazine ring, a six-membered heterocycle with two nitrogen atoms in a para arrangement, make it a versatile scaffold for chemical modification. researchgate.netresearchgate.net Researchers are actively exploring the synthesis of novel pyrazine derivatives to create architectures with enhanced electronic, biological, and material functions. tandfonline.comontosight.ai

One approach involves introducing various functional groups to the pyrazine core. For instance, the synthesis of 2,3-dicyano-5-methyl-6-phenylpyrazine (B184228) introduces electron-withdrawing cyano groups, which can significantly alter the molecule's interaction with biological targets. ontosight.ai The development of pyrazinacene conjugated polymers, which are N-heteroacenes, represents a frontier in materials science. nih.gov These structures are created through reactions like nucleophilic aromatic substitution and are explored for their potential as stable n-type materials for electronic applications. nih.gov The electron-deficient nature of the pyrazine rings in these polymers makes them less susceptible to oxidative degradation compared to their carbocyclic counterparts. nih.gov

Another strategy is the creation of complex, fused-ring systems. The synthesis of pyrazine-fused sumanene (B50392) architectures, for example, results in bowl-shaped π-conjugated molecules with unique electronic and material properties. beilstein-journals.org These novel structures are investigated for applications in crystal engineering and as electro-active functional materials. beilstein-journals.org The development of efficient synthetic methods, such as dehydrogenative coupling catalyzed by earth-abundant metals like manganese, allows for the selective formation of functionalized pyrazine derivatives from simpler precursors like β-amino alcohols. nih.gov

The table below summarizes examples of derivatized pyrazine architectures and their intended functional enhancements.

| Derivative Class | Synthetic Strategy | Enhanced Functionality/Application | Key References |

| Cyanopyrazines | Reaction of a pyrazine precursor with cyanating agents. | Potential antimicrobial, anticancer, and anti-inflammatory effects due to altered electronic properties. | ontosight.ai |

| Pyrazinacene Polymers | Nucleophilic aromatic substitution (SNAr) followed by dehydrohalogenation polymerization. | Stable n-type materials for electronics, redox chromism. | nih.gov |

| Fused Pyrazines | Condensation reactions to create fused-ring systems (e.g., with sumanene). | Unique π-conjugated systems for crystal engineering and novel functional materials. | beilstein-journals.org |

| Substituted Phenylpyrazine Carboxamides | Condensation of pyrazinecarboxylic acid chlorides with substituted anilines. | Investigated for anti-mycobacterial and herbicidal activities. | sciforum.netresearchgate.net |

Translational Research in Medicinal Chemistry and Biotechnology

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in a clinical or biotechnological setting. americanpharmaceuticalreview.com In the context of 2-Methyl-5-phenylpyrazine and related compounds, this involves leveraging their bioactive properties to develop new therapeutic agents and biotechnological tools. researchgate.netscbt.com The pyrazine nucleus is a component of many biologically significant compounds and is a key building block in the development of pharmaceuticals. tandfonline.comsciforum.netscbt.com

In medicinal chemistry, pyrazine derivatives are investigated for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. researchgate.net For example, derivatives like N-phenylpyrazine-2-carboxamides have shown promising anti-mycobacterial activity against Mycobacterium tuberculosis and Mycobacterium kansasii. researchgate.net The structural similarity of some pyrazine derivatives to pyrazinamide, a first-line antitubercular drug, provides a basis for designing new anti-infective agents. csfarmacie.cz The introduction of different substituents, such as in 2-hydrazinyl-3-phenylpyrazine, alters the electronic and steric properties, potentially leading to novel mechanisms of action or improved efficacy.

In biotechnology, the focus is often on the biocatalytic and microbial synthesis of pyrazines. semanticscholar.org Enzymatic synthesis can offer a more selective and sustainable alternative to traditional chemical methods for producing valuable pyrazine derivatives. semanticscholar.org For instance, nonribosomal peptide synthetases (NRPSs) have been identified as capable of producing a variety of leucine-derived heterocyclic compounds, including pyrazines. nih.gov These biosynthetic pathways can be harnessed in microbial cell factories to produce specific pyrazine compounds from simple precursors like amino acids and sugars. researchgate.netsemanticscholar.org This approach is particularly valuable for producing natural flavor and fragrance compounds, which have a higher market value than their synthetic counterparts. semanticscholar.org

The following table highlights key areas of translational research involving pyrazine derivatives.

| Research Area | Focus | Example Compound/System | Potential Application | Key References |

| Medicinal Chemistry | Anti-infective Agents | N-phenylpyrazine-2-carboxamides | Treatment of tuberculosis and other mycobacterial infections. | researchgate.netcsfarmacie.cz |

| Medicinal Chemistry | Anticancer Agents | 3-Hydroxypyrazine-2-carboxamide | Development of new cancer therapies. | |

| Biotechnology | Biocatalytic Synthesis | Enzymatic amination of 1,2-diketones. | Sustainable production of high-value pyrazine flavor compounds. | semanticscholar.org |

| Biotechnology | Microbial Production | P. putida engineered with monooxygenase. | Biosynthesis of functionalized pyrazines like 5-methyl-2-pyrazinecarboxylic acid. | researchgate.net |

Interdisciplinary Approaches and Advanced Methodological Integration

Progress in understanding and utilizing this compound and its analogs is increasingly dependent on the integration of multiple scientific disciplines and advanced analytical techniques. researchgate.net The complexity of synthesizing and characterizing novel pyrazine architectures necessitates a combination of organic synthesis, computational chemistry, materials science, and molecular biology. researchgate.netscbt.com

Advanced synthetic methodologies are crucial for the efficient and selective production of pyrazine derivatives. This includes the development of green chemistry approaches that minimize the use of toxic solvents and reagents. researchgate.net For example, manganese-catalyzed dehydrogenative coupling represents a more sustainable route to pyrazines, producing only water and hydrogen gas as byproducts. nih.gov Other innovative methods include solvent-free reaction conditions and the use of reusable catalysts. researchgate.netbrieflands.com

Computational studies, such as Density Functional Theory (DFT), play a vital role in predicting the properties and reactivity of new pyrazine molecules before they are synthesized. beilstein-journals.org These theoretical models can help to understand reaction mechanisms and guide the design of molecules with specific electronic or biological properties. researchgate.net

The characterization of these compounds and their interactions in biological systems relies on a suite of advanced analytical methods. Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure of newly synthesized molecules. researchgate.netbrieflands.com In biological studies, methods such as flow cytometry and various bioassays are used to evaluate the pharmacological effects of these compounds on cells. The integration of these diverse methodologies allows for a comprehensive approach to pyrazine research, from molecular design and synthesis to functional evaluation and application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.